Product packaging for 2-Amino-2,5,5-trimethylhexanoic acid(Cat. No.:)

2-Amino-2,5,5-trimethylhexanoic acid

Cat. No.: B13225404
M. Wt: 173.25 g/mol
InChI Key: FQAOBRKWLRITRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-2,5,5-trimethylhexanoic acid (: 1509561-61-8) is a specialized organic compound with the molecular formula C 9 H 19 NO 2 and a molecular weight of 173.25 g/mol [ ][ ]. Its structure is characterized by a branched-chain carbon backbone with both amino and carboxylic acid functional groups, making it a non-proteinogenic amino acid of interest in various research fields. This compound is related to other trimethylhexanoic acid derivatives, such as 3,5,5-trimethylhexanoic acid, which see use in the synthesis of esters for high-performance synthetic lubricants in aviation and refrigeration, as well as in the production of plasticizers, metalworking fluids, and alkyd resins for coatings [ ]. The presence of the amino group in this compound significantly expands its potential utility in pharmaceutical and biochemical research. It may serve as a key chiral building block or intermediate in medicinal chemistry for the synthesis of novel bioactive molecules or peptidomimetics [ ]. Its sterically hindered structure could be exploited to influence the conformation, stability, and metabolic properties of synthesized compounds. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use [ ][ ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B13225404 2-Amino-2,5,5-trimethylhexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-amino-2,5,5-trimethylhexanoic acid

InChI

InChI=1S/C9H19NO2/c1-8(2,3)5-6-9(4,10)7(11)12/h5-6,10H2,1-4H3,(H,11,12)

InChI Key

FQAOBRKWLRITRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C)(C(=O)O)N

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Transformations of 2 Amino 2,5,5 Trimethylhexanoic Acid

Enantioselective and Diastereoselective Synthesis of 2-Amino-2,5,5-trimethylhexanoic Acid Isomers

Achieving stereocontrol in the synthesis of α,α-disubstituted amino acids is crucial for their application in biologically active compounds. Various methods have been developed to produce specific enantiomers and diastereomers of these molecules.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of α,α-disubstituted amino acids. For example, chiral cyclic 1,2-diols have been used as auxiliaries to synthesize optically active α-ethylated α,α-disubstituted amino acids. jst.go.jpnih.gov Similarly, chiral glycine (B1666218) equivalents bearing axially chiral BINOL as an auxiliary have been alkylated to produce a variety of enantiomerically pure uncommon α-amino acids with diastereomeric excesses ranging from 69% to 86%. Another approach involves the diastereoselective alkylation of camphor-based tricyclic iminolactones and the use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. documentsdelivered.com

A well-established method utilizes Schöllkopf's chiral bis-lactim ether derived from valine and glycine. Deprotonation followed by alkylation with an appropriate electrophile, and subsequent hydrolysis, yields the desired α,α-disubstituted amino acid. This method has been used in the synthesis of various tryptophan analogues. nih.gov

Chiral Auxiliary ApproachKey FeaturesResultant Products
Chiral Cyclic 1,2-DiolsSynthesis of optically active compoundsα-Ethylated α,α-disubstituted amino acids jst.go.jpnih.gov
Axially Chiral BINOLDiastereoselective alkylation of chiral glycine derivativesEnantiomerically pure uncommon α-amino acids wikipedia.org
Schöllkopf ReagentAsymmetric synthesis via bis-lactim etherα-Substituted amino acid methyl esters nih.gov
SuperQuat DerivativesConjugate addition and alkylation(S)-2-alkyl-3-aminopropanoic acids rsc.org

Asymmetric catalysis offers a powerful and efficient route to enantiomerically enriched compounds. nih.gov In the context of α,α-disubstituted amino acids, various catalytic systems have been explored. For instance, the direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters has been achieved using chiral N-heterocyclic carbene complexes of iridium. rsc.org This method provides access to α-cyanomethylated α,α-disubstituted α-amino acid derivatives.

Synergistic catalysis, combining multiple catalysts to promote a single transformation, has also emerged as a promising strategy. researchgate.net For example, a dual Cu/Ir catalytic system has been developed for the stereodivergent α-allylation of aldimine esters, enabling the synthesis of all four possible stereoisomers of α,α-disubstituted amino acids from the same starting materials. acs.org Furthermore, peptide-based catalysts have been investigated for various asymmetric transformations, including the conversion of racemic oxazol-5(4H)-ones into enantiomerically enriched α-amino acid derivatives. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can perform highly selective reactions, such as the decarboxylative aldol (B89426) addition catalyzed by the enzyme UstD, to produce non-standard γ-hydroxy amino acids. nih.gov While direct biocatalytic routes to this compound are not extensively documented, the principles of enzymatic synthesis of non-proteinogenic amino acids are well-established. nih.govacs.org These methods often involve fewer steps and are conducted in aqueous media, although the cost of cofactors can be a limitation for large-scale production. nih.gov The development of new enzymes and the engineering of existing ones hold promise for the future production of a wide range of structurally diverse amino acids. nih.gov

Development of Novel Reagents and Catalytic Systems for this compound Synthesis

Recent advancements in the synthesis of α,α-disubstituted α-amino acids have focused on the development of more efficient and selective reagents and catalytic systems. researchgate.net Emerging strategies include synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies. researchgate.netmdpi.com

For example, the use of chiral Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands has become a leading methodology for the asymmetric synthesis of various tailor-made α-amino acids. nih.govmdpi.com This method allows for the alkylation of the glycine complex with high stereocontrol. nih.gov Another innovative approach involves the catalytic asymmetric synthesis of functionalized α,α-disubstituted α-amino acid derivatives from racemic unprotected α-amino acids via in situ generated azlactones. researchgate.net This tandem reaction involves a cooperative activation by a chiral ferrocene (B1249389) bispalladacycle catalyst, a Brønsted acid, and a Brønsted base. researchgate.net

Advanced Derivatization Strategies and Analog Synthesis of this compound

Derivatization of amino acids is often necessary to enhance their properties or to facilitate their analysis. actascientific.commdpi.com For α,α-disubstituted amino acids, derivatization can also be a key step in the synthesis of more complex analogs.

The amino group of this compound is a key site for modification. Amidation, the formation of an amide bond, is a common transformation. For instance, N-acylation is a standard procedure in peptide synthesis. nih.gov

N-alkylation of amino acid esters and amides can be achieved directly using alcohols in the presence of a ruthenium catalyst. rug.nl This method is atom-economic and proceeds with excellent retention of stereochemistry. rug.nl Another approach for N-alkylation involves the use of iridium catalysts through a hydrogen borrowing strategy. researchgate.net These methods provide access to a wide range of N-alkylated amino acid derivatives, which are important moieties in many bioactive compounds. rug.nl

Carboxyl Group Functionalization: Esterification and Peptide Coupling

The carboxyl group of this compound is a key functional handle for derivatization, enabling the formation of esters and amide bonds through peptide coupling. These transformations are fundamental in modifying the compound's properties or incorporating it into larger peptide structures.

Esterification:

Esterification of the carboxylic acid moiety is a common transformation. uni-kiel.depearson.com The Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst, is a classic method. pearson.com For amino acids, challenges such as the zwitterionic nature can complicate the process, often requiring specific reagents to drive the reaction to completion. researchgate.net An effective method involves the use of chlorosulphonic acid and an alcohol, which prepares a hydrosulphate reagent in situ to facilitate the esterification. google.com Another approach utilizes trimethylchlorosilane in methanol (B129727) at room temperature, which has proven efficient for preparing methyl esters of various amino acids in good to excellent yields. google.com

Interactive Data Table: Esterification Methods for Amino Acids

MethodReagentsKey Features
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Equilibrium-driven reaction; often requires excess alcohol. pearson.com
Chlorosulphonic AcidAlcohol, Chlorosulphonic AcidIn situ generation of hydrosulphate; effective for various amino acids. google.com
TrimethylchlorosilaneMethanol, Trimethylchlorosilane (TMSCl)Efficient at room temperature; good to excellent yields for methyl esters. google.com
Ionic LiquidsBenzyl Chloride, 1,3-dimethylimidazolium (B1194174) methanesulfonateServes as a mild and rapid reaction medium; avoids harsh conditions. researchgate.net

Peptide Coupling:

Incorporating this compound into a peptide chain via an amide bond requires the activation of its carboxyl group. uniurb.it The steric hindrance caused by the quaternary α-carbon in this molecule presents a significant challenge, often leading to poor yields with conventional coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netbachem.com Consequently, more potent coupling reagents are necessary to overcome the low reactivity of the sterically encumbered amino group of the coupling partner. uni-kiel.deresearchgate.net

Onium-type reagents, such as HBTU, HATU, and PyAOP, have been developed for such difficult couplings, including those involving N-methylated or α,α-dialkylated amino acids. uni-kiel.debachem.compeptide.com These reagents react faster and can reduce the extent of epimerization, a common side reaction. bachem.compeptide.com For instance, PyAOP is particularly effective for coupling N-protected N-methyl amino acids. peptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt) can further enhance coupling efficiency and suppress racemization. uniurb.itpeptide.com

Interactive Data Table: Peptide Coupling Reagents for Sterically Hindered Amino Acids

Reagent ClassExamplesApplication Notes
CarbodiimidesDCC, DICOften used with additives like HOBt to minimize racemization; DCC is less suitable for solid-phase synthesis. bachem.compeptide.com
Aminium/UroniumHBTU, TBTU, HATU, HCTUHighly efficient with rapid reaction times and reduced racemization; by-products are generally soluble. bachem.com
PhosphoniumPyBOP, PyAOPPyAOP is highly effective for difficult couplings, including those with N-methyl amino acids. researchgate.netpeptide.com
ImmoniumBDDCByproduct is easily removed by an acid wash. uniurb.it

Stereochemical Control in Analogue Synthesis

The synthesis of analogues of this compound with a defined stereochemistry at the α-quaternary center is a significant challenge in organic synthesis. nih.govresearchgate.net Controlling this stereocenter is crucial as the biological activity of molecules often depends on their precise three-dimensional structure. Several asymmetric synthesis strategies have been developed to address this challenge.

One prominent approach is the use of chiral auxiliaries. The Schöllkopf reagent, a chiral bis-lactim ether derived from valine and glycine, is a well-established tool for the asymmetric synthesis of α-amino acids. nih.gov This method involves the alkylation of the chiral glycine equivalent, where the auxiliary directs the incoming electrophile to one face of the molecule, followed by hydrolysis to release the desired enantiomerically enriched amino acid. nih.gov Another strategy employs N-tert-butanesulfinyl iminoesters, where the sulfinyl group acts as a chiral director in allylation reactions using allylboronic acids to create sterically hindered non-proteinogenic amino acid precursors with good diastereoselectivity. nih.gov

Catalytic asymmetric methods offer a more atom-economical approach. Rhodium-catalyzed asymmetric hydroformylation of α,β-unsaturated carboxylic acid derivatives can effectively generate an α-quaternary stereocenter under mild conditions with high enantioselectivity. nih.gov Similarly, proline-catalyzed asymmetric Mannich reactions between α,α-disubstituted aldehydes and α-imino ethyl glyoxylate (B1226380) can produce derivatives with quaternary stereocenters in high yield and enantioselectivity. researchgate.net More recently, a dual catalytic system using copper and palladium has enabled the asymmetric allenylic alkylation of imine esters to produce a wide range of nonproteinogenic α,α-disubstituted α-amino acids. researchgate.net

Flow Chemistry and Microreactor Applications in this compound Synthesis

The synthesis of amino acids and peptides, including complex structures like this compound, can be significantly enhanced by employing flow chemistry and microreactor technologies. acs.orgnih.govnih.gov These modern techniques offer substantial advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater efficiency. researchgate.netnih.govnih.gov

Flow chemistry involves continuously pumping reagents through a reactor, which provides superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov This precise control is particularly beneficial for managing highly exothermic reactions or handling unstable intermediates. researchgate.net The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to faster reaction rates and cleaner product profiles. researchgate.netdurham.ac.uk An integrated flow system has been developed for the synthesis of α-amino acids, where aldimines are generated in situ and subsequently carboxylated in an electrochemical flow microreactor, avoiding the use of toxic metal or cyanide reagents. acs.orgacs.org

For peptide synthesis, automated fast-flow instruments have been developed that dramatically reduce the time required for chain elongation. nih.gov A flow-based solid-phase peptide synthesis (SPPS) method can incorporate an amino acid every 1.8 to 3 minutes, a significant improvement over the 60-100 minutes required for standard batch methods. nih.gov This is achieved by rapidly passing heated reagents through a low-volume reaction vessel. nih.gov Such systems can utilize immobilized reagents and scavengers packed into columns within the microfluidic setup, allowing for multi-step synthesis where the product from one step flows directly into the next, bypassing intermediate purification steps and reducing waste. durham.ac.uk This approach has been successfully used to synthesize di- and tripeptides in high purity and yield. durham.ac.uk

Sustainable and Green Chemistry Principles in this compound Production

The production of specialized amino acids like this compound can be made more environmentally friendly by adhering to the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key strategy is the use of renewable feedstocks. rsc.org Research is ongoing to develop chemocatalytic methods to synthesize amino acids from biomass, which is the most abundant renewable carbon resource. rsc.orgnsf.gov This approach avoids reliance on non-renewable petrochemical starting materials. Furthermore, innovative processes are being developed that utilize waste products like carbon dioxide (CO₂) as a C1 building block. For example, researchers have demonstrated methods to convert waste CO₂ into valuable amino acids using sunlight as an energy source or through enzymatic carboxylation, which can be more efficient than natural photosynthesis. sustainabilitymatters.net.authechemicalengineer.com

Biocatalysis, using enzymes or whole-cell systems, offers a powerful tool for sustainable amino acid synthesis. nih.gov Enzymatic reactions often proceed with high stereoselectivity under mild conditions, reducing the need for protecting groups and harsh reagents. nih.gov For instance, chemo-enzymatic processes have been developed that use L-specific amidases for the enantioselective hydrolysis of amino acid amides, providing a route to both L- and D-amino acids. researchgate.net

Improving atom economy and reducing the use of toxic reagents are also central to green synthesis. Traditional methods like the Strecker synthesis often rely on highly toxic cyanides. rsc.org Modern alternatives, such as electrochemical synthesis in flow reactors, can produce amino acids without these hazardous materials. nsf.gov The use of photocatalysis, powered by sustainable light sources, represents another mild and environmentally friendly approach to modifying proteinogenic amino acids into non-proteinogenic variants. mdpi.comscienceblog.com This reduces energy consumption and minimizes the generation of chemical waste. mdpi.comscienceblog.com

In Depth Biological and Biochemical Investigations of 2 Amino 2,5,5 Trimethylhexanoic Acid

Mechanistic Studies of Enzyme-Substrate/Inhibitor Interactions Involving 2-Amino-2,5,5-trimethylhexanoic Acid

There is no specific information available in the scientific literature regarding the mechanistic studies of enzyme-substrate or inhibitor interactions involving this compound.

Kinetics and Thermodynamics of Enzymatic Transformations

No studies detailing the kinetics or thermodynamics of enzymatic transformations of this compound have been published.

In a broader context, α,α-disubstituted amino acids are known to be poor substrates for many enzymes that typically process proteinogenic amino acids due to the steric hindrance at the α-carbon. nih.gov The presence of two substituents at this position can prevent the proper orientation of the molecule within the active site of an enzyme, thereby hindering or completely blocking enzymatic activity. For an enzyme to act on such a substrate, it would likely require a specifically adapted active site that can accommodate the bulky α,α-disubstituted structure.

Enzyme inhibition is a more plausible role for compounds like this compound. Due to their structural rigidity and potential to mimic transition states, α,α-AAs can act as competitive or noncompetitive inhibitors of certain enzymes. khanacademy.orglibretexts.org For example, substitution at the alpha center of 2-amino-6-boronohexanoic acid (ABH), a known human arginase inhibitor, has been shown to be acceptable in the active site pockets of both human arginase I and arginase II. nih.gov

Table 1: General Effects of Different Types of Enzyme Inhibitors on Kinetic Parameters

Inhibitor Type Effect on Vmax Effect on Km
Competitive Unchanged Increased
Noncompetitive Decreased Unchanged

This table provides a general overview of enzyme kinetics and is not based on data for this compound.

Structural Biology of Protein-2-Amino-2,5,5-trimethylhexanoic Acid Complexes

There are no published crystal structures or NMR spectroscopy studies of proteins complexed with this compound.

Structural studies of proteins with other α,α-disubstituted amino acids have revealed how these molecules interact within binding pockets. For instance, X-ray crystallography has been used to rationalize the improved inhibitory potency of ABH derivatives with substitutions at the alpha center. nih.gov These studies show specific contacts, such as water-mediated interactions, between the inhibitor and amino acid residues at the mouth of the active site. nih.gov Such detailed structural information is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors.

Elucidation of Metabolic Pathways and Biochemical Fates of this compound (in non-human models and in vitro systems)

There is no specific information available regarding the metabolic pathways and biochemical fate of this compound in any biological system.

Biosynthetic Precursors and Pathways of this compound

The natural biosynthesis of this compound has not been reported. It is considered a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genome for protein assembly. wikipedia.org While nature produces a wide variety of non-canonical amino acids, often through specialized enzymatic pathways, no such pathway has been identified for this specific compound. nih.gov The synthesis of α,α-disubstituted α-amino acids in a laboratory setting has seen remarkable advances, employing various chemical strategies to overcome the steric challenges associated with their construction. nih.gov

Catabolic Routes and Metabolite Identification (excluding human physiological relevance)

There are no studies on the catabolism or metabolite identification of this compound.

The catabolism of standard branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine is a well-understood multi-step enzymatic process. nih.govyoutube.com This process is initiated by a transamination reaction followed by oxidative decarboxylation. nih.gov However, many microorganisms that can degrade a wide range of proteinogenic amino acids are unable to catabolize the three standard BCAAs. asm.orgresearchgate.net Given the significantly increased steric hindrance from the two substituents at the α-carbon and the additional bulk from the trimethylated hexanoic acid side chain, it is highly probable that this compound would be resistant to degradation by standard BCAA catabolic enzymes. Its breakdown would likely require a unique set of enzymes not commonly found in central metabolic pathways.

Investigation of Cellular Transport and Uptake Mechanisms of this compound (in vitro and non-mammalian cell lines)

There is no specific research on the cellular transport and uptake mechanisms of this compound.

Amino acids are transported into cells by a variety of transport systems, each with specificity for a range of substrates. oup.comnih.gov The transport of amino acids is a critical cellular process, and in mammalian cells, it is mediated by over 60 different secondary active transporters. nih.gov The uptake of a novel amino acid analog would depend on its ability to be recognized and transported by one or more of these existing systems.

The structural features of this compound, particularly the α,α-disubstitution and the bulky, hydrophobic side chain, would likely influence its interaction with transporters. Some transporters have broad specificity and might accommodate this molecule, while others with more stringent substrate requirements would not. For example, studies on the uptake of L-histidine in various tissues have shown that neutral α-amino acids with longer carbon chains can be effective inhibitors of transport, indicating they share a common transport system. nih.gov However, the unique steric bulk of this compound may limit its ability to effectively bind to and be translocated by these common transporters.

Table 2: Mentioned Compounds

Compound Name
This compound
2-amino-6-boronohexanoic acid (ABH)
Leucine
Isoleucine
Valine

Role of this compound in Non-Human Biological Systems and Model Organisms

Comprehensive searches of publicly available scientific literature and databases have revealed a significant lack of specific research on the biological and biochemical roles of this compound. While extensive research exists for a wide array of other amino acids and their derivatives, this particular compound appears to be largely uncharacterized in the contexts outlined below.

Impact on Microbial Physiology and Growth

There is currently no available scientific data detailing the effects of this compound on the physiology or growth of microbial organisms. Studies investigating its potential antibacterial or antifungal properties, its utilization as a nutrient source by microorganisms, or its influence on microbial metabolic pathways have not been identified in the public domain. Consequently, no data tables or detailed research findings on its impact on microbes can be presented.

Modulation of Cellular Processes in Eukaryotic Cell Cultures

Similarly, information regarding the modulation of cellular processes in eukaryotic cell cultures by this compound is absent from the available scientific literature. In vitro studies are essential for understanding a compound's effects on cellular functions such as proliferation, differentiation, signaling, and toxicity. However, no such studies have been published for this specific amino acid. Therefore, it is not possible to provide insights or data tables concerning its interaction with eukaryotic cells.

Functional Significance in Lower Vertebrates or Plant Systems

The functional significance of this compound in lower vertebrates (such as fish or amphibians) or in plant systems remains unexplored in published research. There are no studies indicating its potential role as a metabolic intermediate, a signaling molecule, or a growth regulator in these biological systems. The absence of such research means that no detailed findings or data tables can be compiled on its functional importance in these organisms.

Advanced Analytical Methodologies for 2 Amino 2,5,5 Trimethylhexanoic Acid in Research

High-Resolution Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis

Quantitative analysis of amino acids, particularly at trace levels in complex matrices, relies heavily on the coupling of high-resolution separation techniques with sensitive mass spectrometric detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of amino acids without the need for derivatization. researchgate.net The technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netnih.gov For the analysis of 2-amino-2,5,5-trimethylhexanoic acid, a method would typically involve reversed-phase chromatography, potentially with an ion-pairing agent to improve retention, or chiral chromatography to separate enantiomers. researchgate.netuni-muenchen.de The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition. researchgate.net Optimization of MS/MS parameters is a critical step in method development to achieve high sensitivity and reproducibility. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative, high-resolution approach, but it requires the derivatization of the amino acid to increase its volatility and thermal stability. nih.govresearchgate.net Common derivatization procedures involve a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group. nih.govmdpi.com For instance, using 2 M HCl in methanol (B129727) creates methyl esters, and subsequent reaction with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) yields volatile derivatives suitable for GC analysis. nih.govmdpi.com GC-MS-based methods can achieve very low limits of detection, often in the picogram range, making them ideal for trace analysis. researchgate.net

The table below illustrates typical parameters that would be optimized during the development of LC-MS/MS and GC-MS/MS methods for amino acid analysis.

ParameterLC-MS/MSGC-MS/MS
Chromatography Column C18, Chiral (e.g., CROWNPAK) researchgate.netnih.govCapillary Column (e.g., DB-5ms)
Mobile Phase / Carrier Gas Acetonitrile (B52724)/Water with acidic modifier researchgate.netHelium mdpi.com
Derivatization Often not required researchgate.netRequired (e.g., Esterification + Acylation) nih.gov
Ionization Source Electrospray Ionization (ESI) nih.govElectron Ionization (EI)
MS Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netSelected Ion Monitoring (SIM) researchgate.netmdpi.com

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary method for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov This technique involves "spiking" a sample with a known quantity of a stable, isotopically labeled version of the analyte—in this case, this compound labeled with isotopes like ¹³C or ¹⁵N. d-nb.info This labeled compound serves as an internal standard that behaves almost identically to the unlabeled analyte during sample preparation, extraction, and analysis, thereby correcting for any analyte loss or matrix effects. nih.govnih.govd-nb.info

The ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard is used for quantification. escholarship.org This approach minimizes variations and uncertainties, leading to highly reliable and reproducible results directly traceable to the International System of Units (SI). nih.gov Both LC-MS/MS and GC-MS/MS platforms are suitable for implementing the IDMS strategy for amino acid quantification. nih.govnih.gov The use of stable-isotope labeled amino acids as internal standards has been shown to significantly improve the linearity and reproducibility of calibration curves compared to using a single, structurally different internal standard. d-nb.info

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Approaches for Structural Characterization

While mass spectrometry excels at quantification, spectroscopic techniques like NMR are indispensable for the unambiguous elucidation of molecular structure, including stereochemistry and conformational details.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules. For a chiral molecule like this compound, which has a stereocenter at the alpha-carbon, NMR can be used to determine its absolute and relative configuration. Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between protons, providing crucial data for stereochemical assignment.

In modern drug discovery and chemical research, various NMR-based approaches are used. mdpi.com For complex stereochemical problems, the use of chiral derivatizing agents or chiral solvating agents can be employed. These agents react with the amino acid to form diastereomers or diastereomeric complexes, which exhibit distinct NMR spectra, allowing for the differentiation and quantification of enantiomers. Techniques like ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. rsc.org

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.govnih.gov These techniques are highly sensitive to the functional groups present in this compound, such as the amino (-NH₂) and carboxylic acid (-COOH) groups, as well as the hydrocarbon backbone. The frequencies of these vibrations can be used to study molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov Experimental spectra are often compared with theoretical calculations from methods like Density Functional Theory (DFT) to make detailed assignments of the vibrational modes. nih.govnih.gov

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. nih.govresearchgate.net While the saturated alkyl structure of this compound means it does not absorb strongly in the typical UV-Vis range, its complexation with metal ions can produce characteristic absorption bands due to d-d electronic transitions, which can be used to study binding and coordination. researchgate.net

The following table summarizes the application of these spectroscopic techniques for structural characterization.

TechniqueInformation ProvidedApplication to this compound
NMR Spectroscopy Connectivity, chemical environment, 3D structure, stereochemistry mdpi.comresearchgate.netUnambiguous structure confirmation, determination of enantiomeric purity.
FT-IR/Raman Spectroscopy Functional groups, vibrational modes, hydrogen bonding nih.govnih.govConfirmation of functional groups, study of solid-state packing and conformation.
UV-Vis Spectroscopy Electronic transitions nih.govresearchgate.netAnalysis of metal complexes and derivatives with chromophores.

Development of Biosensors and Chemical Probes for Specific Detection of this compound

The development of biosensors and chemical probes offers the potential for rapid, specific, and real-time detection of target molecules. nih.gov A biosensor typically consists of a biological recognition element (like an enzyme or antibody) coupled with a transducer that converts the binding event into a measurable signal (e.g., electrochemical or optical). nih.gov

For an amino acid like this compound, an enzyme-based electrochemical biosensor could be a viable approach. mdpi.com This might involve an amino acid oxidase or dehydrogenase that specifically recognizes the target molecule. The enzymatic reaction would produce a detectable species, such as hydrogen peroxide or a change in current, which can be measured electrochemically. mdpi.com The sensitivity and selectivity of such biosensors can be enhanced through the use of nanomaterials, which provide a high surface area for enzyme immobilization and can improve electron transfer rates. mdpi.com

Chemical probes are small molecules designed to selectively bind to a target and produce a signal, often fluorescent. artmolecule.frchemicalprobes.org Designing a chemical probe for this compound would involve creating a molecule with a specific binding pocket that complements the unique steric and electronic features of the trimethylhexanoic acid structure. This probe would also incorporate a reporter group, such as a fluorophore, that changes its emission properties upon binding, allowing for detection. artmolecule.fr While the development of biosensors and probes specifically for this compound is a specialized research endeavor, the principles established for detecting other amino acids and small molecules provide a clear framework for their design and fabrication. nih.gov

Application of Radiotracer and Stable Isotope Labeling in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov The integration of isotopic tracers, either radioactive (radiotracers) or stable isotopes, is a cornerstone of MFA, providing the empirical data necessary to resolve the flow of molecules through complex metabolic networks. nih.govmdpi.com While direct studies on this compound are not available in the reviewed literature, the principles of these techniques would form the basis for any such future investigation.

Principles of Isotope Labeling in Metabolic Flux Analysis

The core principle of isotope-assisted metabolic flux analysis (iMFA) involves introducing a substrate labeled with a specific isotope (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H) into a biological system. mdpi.comnih.gov As the cells metabolize this labeled substrate, the isotope is incorporated into various downstream metabolites. By measuring the distribution of these isotopic labels in the intermediates and products of metabolic pathways, researchers can deduce the relative and absolute fluxes through different reactions. nih.gov This approach is essential because intracellular fluxes cannot be measured directly. mdpi.com

Radiotracer Labeling

Radiotracers, such as those containing Carbon-14 (¹⁴C), have historically been used to trace metabolic pathways. The primary advantage of radiotracers is their high sensitivity of detection. By introducing a ¹⁴C-labeled precursor, the radioactivity can be tracked in downstream metabolites, revealing their metabolic fate. For a hypothetical study on this compound, a ¹⁴C-labeled version of the molecule or its precursor could be synthesized and introduced to a cell culture or in vivo model. Subsequent analysis would involve separating the various metabolites and measuring their radioactivity to map out its metabolic conversions.

Stable Isotope Labeling

In modern metabolic flux analysis, stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are more commonly employed. researchgate.net Unlike radiotracers, stable isotopes are non-radioactive, making them safer to handle and suitable for a wider range of experimental setups, including human studies. The analytical techniques used to measure stable isotope incorporation are primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. d-nb.infonih.gov

In a potential study of this compound, a ¹³C- or ¹⁵N-labeled variant would be used as a tracer. After the biological system reaches an isotopic steady state, where the distribution of labeled and unlabeled forms of metabolites is constant, samples are collected. d-nb.info Analytical instruments then measure the mass isotopomer distributions for a multitude of intracellular metabolites. nih.gov This data, which reflects the different patterns of isotope incorporation, is then fed into computational models of the relevant metabolic network to calculate the reaction fluxes. mdpi.com

Hypothetical Research Data for this compound

While no specific experimental data exists for this compound, a typical dataset from a stable isotope labeling experiment would be presented in a table format. For instance, if cells were grown in the presence of a ¹³C-labeled precursor to this compound, the resulting mass isotopomer distribution of the target amino acid and related metabolites could be tabulated.

Table 1: Illustrative Mass Isotopomer Distribution Data

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
This compound20.515.225.818.310.76.53.0
Glutamate (B1630785)45.122.815.69.54.32.7-
α-Ketoglutarate50.325.113.97.23.5--

This data is hypothetical and for illustrative purposes only, demonstrating the type of output generated from a mass spectrometry analysis in a stable isotope labeling experiment.

The distribution of these mass isotopomers (M+0 representing the unlabeled metabolite, M+1 having one labeled atom, etc.) provides crucial information. For example, the specific pattern of labeled carbons in glutamate could reveal the pathways through which the carbon backbone of this compound is catabolized and enters the tricarboxylic acid (TCA) cycle. d-nb.info

Table 2: Potential Metabolic Fluxes Determined from Isotope Labeling

Metabolic PathwayFlux (relative units)
Uptake of this compound100
Conversion to α-keto acid75.3
Entry into TCA Cycle45.8
Incorporation into Protein20.1
Other Catabolic Routes4.6

This table represents a hypothetical output from a metabolic flux analysis calculation, based on the kind of data shown in Table 1. The fluxes are normalized to the uptake rate of the labeled amino acid.

Strategic Applications and Research Utility of 2 Amino 2,5,5 Trimethylhexanoic Acid

Utilization as a Chiral Building Block in Complex Molecular Synthesis

The asymmetric synthesis of α-amino acids is a cornerstone of modern medicinal chemistry and drug design. Non-proteinogenic amino acids, particularly those with significant steric bulk like 2-Amino-2,5,5-trimethylhexanoic acid, are valuable as chiral building blocks. The presence of a quaternary α-carbon and a bulky tert-butyl group in its side chain suggests its potential to introduce specific conformational constraints in a target molecule.

Development as a Biochemical Probe for Investigating Enzymatic Mechanisms

The unique structural features of non-natural amino acids can be exploited to create biochemical probes for studying enzyme mechanisms. The bulky and lipophilic nature of the 2,5,5-trimethylhexanoic side chain could potentially serve as a probe for the active sites of enzymes that recognize substrates with large hydrophobic moieties. By incorporating this amino acid into a peptide or a small molecule substrate analog, researchers could investigate the steric and hydrophobic tolerance of an enzyme's active site.

However, there is no specific mention in the reviewed literature of this compound being utilized for this purpose. The development of such a probe would require its synthesis, often with isotopic labeling or the attachment of a reporter group, followed by detailed kinetic and structural studies with the target enzyme. At present, such studies involving this particular amino acid have not been published.

Integration into Peptidomimetics and Engineered Protein Structures

The incorporation of α,α-disubstituted amino acids into peptides is a well-established strategy for creating peptidomimetics with enhanced properties. These modifications can increase proteolytic stability, induce specific secondary structures (such as helices or turns), and improve bioavailability. The steric hindrance provided by the two substituents on the α-carbon restricts the conformational freedom of the peptide backbone.

The this compound residue, with its methyl and neopentyl groups at the α-carbon, would be expected to impose significant conformational constraints on a peptide chain. The formation of peptide bonds involving such sterically hindered amino acids can be challenging and often requires specialized coupling reagents and conditions to achieve reasonable yields. researchgate.netacs.orgrsc.orgthieme.denih.gov While the synthesis of peptides containing other α,α-disubstituted amino acids has been reported, specific examples of the successful incorporation of this compound into a peptide sequence and the subsequent analysis of its impact on structure and function are not described in the available literature.

Table 1: General Properties of this compound

PropertyValue
CAS Number 1509561-61-8
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Structure A quaternary α-carbon with a methyl group and a 3,3-dimethylbutyl (neopentyl) side chain.

This data is based on publicly available chemical information.

Applications in Advanced Materials Science or Polymer Chemistry Research

Poly(amino acid)s are a class of biodegradable and biocompatible polymers with a wide range of potential applications in biomedicine and materials science. nih.govresearchgate.net The properties of these polymers can be tailored by the choice of the amino acid monomer. The incorporation of non-proteinogenic amino acids with unique side chains can lead to polymers with novel thermal, mechanical, and self-assembly properties.

The bulky, hydrophobic side chain of this compound could potentially lead to polymers with interesting solution and solid-state properties. For instance, it might enhance the thermal stability or influence the morphology of self-assembled nanostructures. However, a review of the current literature reveals no studies on the synthesis or characterization of homopolymers or copolymers derived from this compound. The synthesis of such polymers would likely involve the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA), a common method for producing high molecular weight poly(amino acid)s.

Design and Validation of Novel Research Assays and Analytical Tools

Specific amino acids can be utilized in the development of new analytical methods or research assays. For example, they can serve as internal standards in chromatography, as components of selective media for cell culture, or as building blocks for creating synthetic receptors for molecular recognition.

Currently, there is no evidence in the scientific literature to suggest that this compound has been used in the design or validation of any novel research assays or analytical tools. The development of such applications would first require a deeper understanding of its chemical and biological properties, which, as noted throughout this article, is not yet extensively documented.

Future Directions and Emerging Research Avenues for 2 Amino 2,5,5 Trimethylhexanoic Acid

Integration with Systems Biology and Metabolomics Platforms

The structural uniqueness of 2-Amino-2,5,5-trimethylhexanoic acid presents an opportunity to probe complex biological systems. Its introduction into cellular environments could create specific perturbations that, when analyzed through systems-level approaches, may reveal novel insights into metabolic and signaling networks.

Metabolomics platforms, which aim to comprehensively analyze the repertoire of small molecules in a biological system, would be essential in this endeavor. nih.gov The analytical challenge lies in distinguishing and quantifying this exogenous amino acid and its potential metabolites from the thousands of endogenous compounds. Advanced liquid chromatography-mass spectrometry (LC-MS/MS) based platforms, capable of analyzing dozens of amino acids and their derivatives, would be the foundation for this work. metwarebio.com

The integration process would involve:

Developing Targeted Assays: Creating specific mass spectrometry methods to detect and quantify this compound within complex biological matrices like cell lysates or plasma.

Untargeted Metabolomic Profiling: Exposing cells or organisms to the compound and monitoring global changes in the metabolome. This could identify pathways that are impacted by its presence, such as competing transport mechanisms or downstream enzymatic processes that are either inhibited or unexpectedly activated.

Flux Analysis: Using stable isotope-labeled this compound to trace its metabolic fate, determining if it is incorporated into any downstream products or if it disrupts existing metabolic fluxes.

By combining these metabolomics-derived datasets with transcriptomics and proteomics, researchers can construct a systems-level view of the compound's biological footprint, potentially identifying novel interactions and cellular responses. nih.gov

Platform/Approach Application for this compound Potential Insights
Targeted LC-MS/MS Precise quantification of the compound and its predicted metabolites in biological samples.Pharmacokinetic properties, uptake and clearance rates.
Untargeted Metabolomics Global profiling of metabolic changes in cells or tissues upon exposure.Identification of perturbed biochemical pathways and off-target effects.
Isotope Tracing Following the metabolic fate of labeled this compound.Determination of metabolic incorporation, degradation pathways, or biotransformation.
Multi-Omics Integration Correlating metabolomic data with changes in gene and protein expression.Uncovering regulatory networks and mechanisms of action at a systems level.

Advancements in High-Throughput Screening of this compound Analog Libraries

High-throughput screening (HTS) offers a powerful methodology for discovering new biological activities for novel chemical scaffolds. nuvisan.com The creation and screening of an analog library based on this compound could unveil derivatives with potent and selective activities. Advances in combinatorial chemistry and automated synthesis would facilitate the rapid generation of a library with diverse modifications to the core structure.

Key areas for modification could include:

Alterations to the carboxylic acid and amine functionalities (e.g., esterification, amidation).

Substitution on the hexanoic acid backbone.

Chiral resolution and synthesis of enantiomerically pure analogs.

These libraries, potentially containing thousands of unique compounds, could then be screened against a wide array of biological targets using state-of-the-art HTS technologies. ku.edu Modern screening platforms can test hundreds of thousands of compounds efficiently against various assay formats. nuvisan.com For instance, DNA-encoded libraries (DELs) represent a particularly powerful approach, where libraries of millions or even billions of compounds can be synthesized and screened simultaneously. nih.govnih.gov

Screening Technology Description Applicability to Analog Libraries
Biochemical Assays Measure the effect of compounds on purified proteins (e.g., enzymes, receptors).Ideal for identifying direct inhibitors or activators of specific molecular targets.
Cell-Based Assays Use living cells to assess the impact on cellular processes (e.g., viability, signaling).Provides information on compound activity in a more biologically relevant context, including cell permeability.
High-Content Screening (HCS) Automated microscopy and image analysis to quantify phenotypic changes in cells.Enables the discovery of compounds that induce specific cellular changes without a preconceived target.
Fragment-Based Screening Identifies low-molecular-weight fragments that bind to a target, which are then optimized. nuvisan.comThe core this compound scaffold could serve as a starting point for fragment elaboration.

Discovery of Novel Biological Targets and Undiscovered Biochemical Pathways

A primary challenge and opportunity with a novel compound like this compound is the identification of its biological targets. Its bulky nature may allow it to interact with proteins in ways that traditional amino acids cannot, potentially revealing new binding pockets or allosteric regulatory sites.

Several cutting-edge techniques could be employed for target deconvolution:

Affinity-Based Chemoproteomics: The compound can be immobilized on a solid support or modified with a reactive handle to "pull down" interacting proteins from cell lysates. Subsequent identification by mass spectrometry can reveal direct binding partners.

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon ligand binding. Proteins that bind to this compound would exhibit a shift in their melting temperature, allowing for unbiased target identification.

Computational Docking and Virtual Screening: In silico models of known protein structures can be used to predict potential binding sites for the compound. This can help prioritize experimental validation and suggest targets that might not be identified through other means. mdpi.com

Genetic Screening: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating those gene products in its mechanism of action.

The discovery of a novel target could, in turn, illuminate previously unknown or poorly understood biochemical pathways, opening new avenues for therapeutic intervention or biological research.

Innovations in Sustainable Synthesis and Process Engineering

The future viability of this compound for any large-scale application will depend on the development of efficient, cost-effective, and environmentally sustainable synthetic methods. Traditional multi-step syntheses often rely on harsh reagents and generate significant waste.

Future research should focus on "green chemistry" principles and advanced process engineering:

Biocatalysis: Employing engineered enzymes (e.g., transaminases, ammonia (B1221849) lyases) to catalyze key steps, such as the stereoselective amination of a keto-acid precursor. This can offer high selectivity under mild, aqueous conditions.

Flow Chemistry: Transitioning from batch production to continuous flow processes. Flow reactors can offer superior control over reaction parameters (temperature, pressure), improve safety, and facilitate easier scale-up and purification.

Use of Renewable Feedstocks: Investigating synthetic routes that begin from bio-based starting materials rather than petroleum-derived precursors. nih.gov This aligns with the broader push towards a sustainable chemical industry. mdpi.com

Dynamic Kinetic Resolution (DKR): For chiral synthesis, DKR provides a method to convert a racemic mixture entirely into the desired enantiomer in a single step, maximizing yield and reducing waste. nih.govresearchgate.net

Synthetic Strategy Principle Advantages for this compound
Biocatalysis Use of enzymes to perform specific chemical transformations.High enantioselectivity, mild reaction conditions, reduced environmental impact.
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream.Enhanced safety, improved heat and mass transfer, easier automation and scale-up.
Renewable Feedstocks Sourcing starting materials from biomass. nih.govReduced reliance on fossil fuels, improved sustainability profile.
Dynamic Kinetic Resolution Racemic mixture is converted to a single enantiomer. nih.govTheoretical 100% yield of the desired stereoisomer, atom economy.

Conceptual Expansion of this compound in Synthetic Biology and Biotechnology

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov Non-natural amino acids are valuable tools in this field, enabling the creation of proteins and peptides with novel properties. nih.gov

The unique structure of this compound makes it an intriguing candidate for several synthetic biology applications:

Engineered Peptides and Proteins: Incorporating this bulky, sterically hindered amino acid into a peptide sequence could dramatically increase its resistance to proteolytic degradation, a major challenge in peptide therapeutics. The quaternary alpha-carbon would lock the peptide backbone into a specific conformation, which could be used to design constrained peptides that mimic protein secondary structures.

Genetic Code Expansion: By engineering a unique tRNA/aminoacyl-tRNA synthetase pair, it may be possible to site-specifically incorporate this compound into proteins in living cells. This would allow for the creation of novel enzymes with modified active sites or proteins with new structural or functional properties.

Novel Biomaterials: The compound could serve as a monomer or cross-linking agent for the synthesis of new biocompatible polymers. Its rigid structure could impart unique mechanical or thermal properties to the resulting materials.

Metabolic Pathway Engineering: Introducing this compound into engineered metabolic pathways could create novel small molecules. It could act as a building block that is not subject to degradation by native enzymes, thereby channeling metabolic flux towards a desired synthetic product. mdpi.com

The exploration of these future directions could establish this compound as a valuable molecular tool, driving innovation across multiple scientific disciplines.

Q & A

Q. Key Variables Affecting Yield :

  • Catalyst Choice : Palladium-based catalysts improve cross-coupling efficiency.
  • Temperature : Reactions performed at 60–80°C typically achieve >70% conversion .
  • Chiral Purity : Enantiomeric excess (ee) >98% is maintained using enantiopure oxazinane precursors .

Q. Recommendations :

  • Validate ee using orthogonal methods (e.g., NMR with chiral shift reagents + HPLC).
  • Monitor reaction pH and temperature to minimize racemization.

What spectroscopic and computational methods are most effective for structural characterization?

Basic Research Question
Key Techniques :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign methyl group signals (δ 1.2–1.5 ppm for trimethyl branches) and carboxylate protons (δ 12–13 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in branched structures.

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and stabilize conformers .

Q. Mitigation Strategies :

  • Encapsulation in silica matrices improves thermal resilience.
  • Use of radical scavengers (e.g., ascorbic acid) reduces photodegradation.

What strategies optimize the synthesis of enantiomerically pure derivatives for pharmaceutical applications?

Advanced Research Question

Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings to enhance ee .

Dynamic Kinetic Resolution : Combine enzymatic resolution (e.g., lipases) with in-situ racemization to achieve >99% ee .

Crystallization-Induced Diastereomer Transformation : Selective crystallization of diastereomeric salts (e.g., with tartaric acid) purifies enantiomers .

Q. Challenges :

  • Steric hindrance from trimethyl groups complicates catalyst-substrate interactions.
  • Scalability requires solvent optimization (e.g., switch from THF to ethanol/water mixtures) .

How do structural analogs (e.g., 2-Amino-3,4,5-trimethoxybenzoic acid) inform SAR studies?

Basic Research Question
Comparative structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups : Methoxy substituents (e.g., 3,4,5-trimethoxy) enhance binding to hydrophobic enzyme pockets .
  • Branched vs. Linear Chains : Trimethyl branching in this compound reduces solubility but improves membrane permeability vs. linear analogs .

Q. Solutions :

  • LC-MS/MS : Limits of detection (LOD) <0.1% for boronate contaminants .
  • Chiralpak® IG-U Columns : Resolve diastereomers with baseline separation (R > 1.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.